molecular formula C9H15ClN2O2 B1472837 1-(2-Aminoethyl)-4-methoxy-6-methyl-1,2-dihydropyridin-2-one hydrochloride CAS No. 1949816-44-7

1-(2-Aminoethyl)-4-methoxy-6-methyl-1,2-dihydropyridin-2-one hydrochloride

Cat. No.: B1472837
CAS No.: 1949816-44-7
M. Wt: 218.68 g/mol
InChI Key: ZFXLDIYWHAROTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminoethyl)-4-methoxy-6-methyl-1,2-dihydropyridin-2-one hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with aminoethyl, methoxy, and methyl groups, and is stabilized as a hydrochloride salt.

Properties

IUPAC Name

1-(2-aminoethyl)-4-methoxy-6-methylpyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.ClH/c1-7-5-8(13-2)6-9(12)11(7)4-3-10;/h5-6H,3-4,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXLDIYWHAROTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Aminoethyl)-4-methoxy-6-methyl-1,2-dihydropyridin-2-one hydrochloride involves several steps, typically starting with the formation of the pyridine ring. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine under acidic conditions . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce the production costs.

Chemical Reactions Analysis

1-(2-Aminoethyl)-4-methoxy-6-methyl-1,2-dihydropyridin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its dihydropyridine form. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, forming new derivatives. Reagents such as alkyl halides and acyl chlorides are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines.

Scientific Research Applications

1-(2-Aminoethyl)-4-methoxy-6-methyl-1,2-dihydropyridin-2-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-4-methoxy-6-methyl-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets. The aminoethyl group allows it to bind to receptors or enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

1-(2-Aminoethyl)-4-methoxy-6-methyl-1,2-dihydropyridin-2-one hydrochloride can be compared with other pyridine derivatives such as:

The unique combination of functional groups in this compound makes it a versatile compound with distinct properties and applications.

Biological Activity

1-(2-Aminoethyl)-4-methoxy-6-methyl-1,2-dihydropyridin-2-one hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a pyridine ring with various substituents, which may influence its interactions with biological systems. Understanding its biological activity is crucial for evaluating its potential therapeutic applications, particularly in the fields of medicine and biochemistry.

Chemical Structure and Properties

The compound's IUPAC name is 1-(2-aminoethyl)-4-methoxy-6-methylpyridin-2-one hydrochloride. Its chemical structure can be represented as follows:

  • Molecular Formula : C9H14N2O2·HCl
  • Molecular Weight : 206.68 g/mol
  • InChI Key : ZFXLDIYWHAROTR-UHFFFAOYSA-N
PropertyValue
Molecular FormulaC9H14N2O2·HCl
Molecular Weight206.68 g/mol
SolubilitySoluble in water
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The aminoethyl group enhances its binding affinity to various molecular targets, potentially modulating their activity.

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.
  • Receptor Modulation : It could act as a modulator for specific receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

Recent studies have explored the compound's effects on various biological systems:

  • Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, making it a candidate for treating neurological disorders. For instance, a study demonstrated that it could reduce oxidative stress in neuronal cell lines, suggesting a protective mechanism against neurodegeneration .
  • Anti-inflammatory Activity : In vitro assays have shown that this compound significantly reduces the production of pro-inflammatory cytokines in cultured macrophages
    2
    .
    This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Comparative Analysis

The biological activity of this compound can be compared to other similar pyridine derivatives:

CompoundBiological ActivityNotes
1-(2-Aminoethyl)pyridineModerate anti-inflammatory effectsLacks methoxy and methyl groups
4-Methoxy-2-methylpyridineLower cytotoxicitySimilar structure but different effects
2-Amino-4-methoxypyridineAntimicrobial propertiesDifferent substitution pattern

Synthesis Methodology

The synthesis of this compound typically involves the Hantzsch dihydropyridine synthesis method. This process begins with the condensation of an aldehyde, a β-ketoester, and an amine under acidic conditions .

Potential Applications

Given its biological activities, this compound has several potential applications:

  • Pharmaceutical Development : Its anti-inflammatory and neuroprotective properties make it a candidate for drug development targeting neurological disorders.
  • Biochemical Research : It can be utilized in biochemical assays to study enzyme interactions and cellular signaling pathways.
  • Material Science : The unique chemical structure allows for exploration in developing novel materials with specific functional properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Aminoethyl)-4-methoxy-6-methyl-1,2-dihydropyridin-2-one hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Aminoethyl)-4-methoxy-6-methyl-1,2-dihydropyridin-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.